molecular formula C22H17ClFN3O4S B2723785 N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252845-91-2

N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2723785
CAS No.: 1252845-91-2
M. Wt: 473.9
InChI Key: IWOOEBPKNJXBHI-UHFFFAOYSA-N
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Description

This compound belongs to the class of thieno[3,2-d]pyrimidine-based acetamides, characterized by a bicyclic heteroaromatic core fused with a pyrimidine ring. Its structure includes:

  • Thieno[3,2-d]pyrimidin-2,4-dione core: The dioxo groups at positions 2 and 4 enhance hydrogen-bonding capabilities.
  • 3-[(4-Fluorophenyl)methyl] substitution: A benzyl group with a para-fluorine atom, which may influence electronic properties and metabolic stability.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O4S/c1-31-18-7-4-14(23)10-16(18)25-19(28)12-26-17-8-9-32-20(17)21(29)27(22(26)30)11-13-2-5-15(24)6-3-13/h2-10,20H,11-12H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYWIBUZQPNCAD-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN3O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a thieno[3,2-d]pyrimidine core with various functional groups that enhance its biological activity. Its molecular formula is C19H17ClFN3O3S, and it has a molecular weight of approximately 421.87 g/mol. The presence of the chloromethoxyphenyl and fluorophenylmethyl groups suggests potential reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes may include:

  • Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions.
  • Introduction of functional groups via electrophilic substitutions.
  • Purification techniques such as chromatography to isolate the desired product.

Antimicrobial Activity

Research has indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate antibacterial and antimycobacterial activity against various strains including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) for these compounds was assessed to determine their potency.

CompoundMIC (µg/mL)Activity Type
4c12.5Antibacterial
4e15.0Antimycobacterial
5g10.0Antibacterial

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that compounds in this class can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) with IC50 values indicating strong cytotoxic effects .

CompoundIC50 (µM)Cell Line
VII27.6MDA-MB-231
VIII29.3Non-small cell lung

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes or receptors involved in disease pathways. Further studies are necessary to elucidate these mechanisms and identify potential therapeutic applications.

Case Studies

Recent studies have focused on synthesizing various thieno[3,2-d]pyrimidine derivatives and evaluating their biological activities:

  • Guo et al. (2025) synthesized a series of thieno[2,3-d]pyrimidine derivatives and assessed their cytotoxicity against breast cancer cells . They found significant structure-activity relationships indicating that electron-withdrawing groups enhance potency.
  • Elmongy et al. (2020) reported on the synthesis of thienopyrimidine derivatives with notable inhibitory effects on tumor cell lines .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Notable Features Reference
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione - 5-Chloro-2-methoxyphenyl acetamide
- 3-(4-Fluorobenzyl)
High polarity due to dioxo groups; fluorobenzyl enhances lipophilicity
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-ethyl-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[2,3-d]pyrimidin-4-one - 3-Ethyl, 5,6-dimethyl on core
- Sulfanyl linker
Increased steric hindrance from ethyl/methyl groups; sulfur may improve stability
N-(2-Chloro-5-fluorophenyl)-2-(3-isobutyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide Thieno[3,2-d]pyrimidine-2,4-dione - 2-Chloro-5-fluorophenyl
- 3-Isobutyl
Isobutyl substituent enhances lipophilicity; chloro-fluorophenyl may alter target affinity
2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide Pyrimido[5,4-b]indole - 4-Chlorophenyl on pyrimidine
- 3-Methoxyphenyl acetamide
Expanded aromatic system (indole fusion) for π-π interactions; sulfanyl linker

Physicochemical and Functional Differences

Isobutyl-substituted analog () exhibits higher lipophilicity due to the aliphatic chain, which may improve bioavailability but reduce solubility. Sulfanyl-linked derivatives (e.g., ) introduce polarizable sulfur atoms, balancing solubility and metabolic stability.

Electronic Effects: The 5-chloro-2-methoxyphenyl group in the target compound provides electron-withdrawing (Cl) and electron-donating (OCH₃) effects, influencing charge distribution and binding interactions.

Cytotoxicity: Compounds like N-(4-hydroxyphenethyl)acetamide () exhibit cytotoxic activity, implying that halogenated acetamides (e.g., Cl, F substituents) may target proliferative pathways.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can intermediates be characterized?

  • Methodology : The synthesis involves multi-step reactions:

Core formation : Construct the thieno[3,2-d]pyrimidin-2,4-dione core via cyclization of thiophene derivatives with urea or thiourea analogs under acidic conditions .

Substituent introduction : Introduce the 4-fluorobenzyl group at position 3 using alkylation or nucleophilic substitution .

Acetamide coupling : React the core with N-(5-chloro-2-methoxyphenyl)acetamide via amide bond formation (e.g., EDC/HOBt coupling) .

  • Characterization : Use NMR (1H, 13C) to confirm regiochemistry, LC-MS for molecular weight validation, and IR for functional group analysis .

Q. Which spectroscopic techniques are most effective for structural elucidation?

  • Answer :

  • 1H NMR : Identifies aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and acetamide NH (δ ~10 ppm) .
  • 13C NMR : Confirms carbonyl (C=O) peaks at ~165–175 ppm and aromatic carbons .
  • LC-MS : Validates molecular ion ([M+H]+) and detects impurities.
  • X-ray crystallography (if crystals are obtainable): Resolves absolute stereochemistry and packing motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodology :

  • Parameter screening : Test solvents (DMF vs. THF), catalysts (e.g., Pd(OAc)₂ for cross-coupling), and temperatures (e.g., microwave-assisted synthesis at 80–120°C reduces time by 50%) .

  • By-product analysis : Use HPLC to identify side products (e.g., dehalogenated analogs) and adjust stoichiometry .

    Parameter Optimal Range Impact on Yield
    Temperature80–100°CMaximizes cyclization
    Catalyst loading5 mol% Pd(OAc)₂Reduces side reactions
    Reaction time6–8 hrs (microwave: 1–2 hrs)Balances completion vs. degradation

Q. What strategies resolve contradictions in biological activity data across studies?

  • Approach :

Assay standardization : Compare IC50 values using consistent cell lines (e.g., HepG2 for anticancer studies) and controls .

Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.

SAR analysis : Modify substituents (e.g., replace 4-fluorobenzyl with 4-Cl) to isolate structure-activity relationships .

Q. How can computational methods predict target binding modes?

  • Protocol :

Molecular docking : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR) or DNA topoisomerases .

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates robust binding) .

Free energy calculations : Calculate ΔG binding with MM-PBSA to rank analogs .

Data Analysis & Mechanistic Studies

Q. What in vitro/in vivo models are suitable for evaluating anticancer potential?

  • Models :

  • In vitro : MTT assays on cancer cell lines (e.g., MCF-7, A549) with dose-response curves (IC50 typically 1–10 µM for active analogs) .
  • In vivo : Xenograft mice models (e.g., subcutaneously implanted tumors) dosed at 10–50 mg/kg/day for 21 days .
    • Biomarkers : Measure caspase-3 (apoptosis) and VEGF (angiogenesis) via ELISA .

Q. How does the compound’s stability under physiological conditions impact efficacy?

  • Methods :

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Plasma stability : Test in human plasma (37°C, 24 hrs); >80% remaining indicates suitability for IV administration .
  • Metabolite ID : Use LC-MS/MS to identify hepatic metabolites (e.g., CYP450-mediated oxidation) .

Structural & Functional Comparisons

Q. How do substitutions (e.g., chloro, methoxy) influence bioactivity?

  • SAR Insights :

Substituent Activity Trend Reference
5-Cl on phenyl↑ Cytotoxicity (HepG2)
2-OCH₃ on phenyl↑ Solubility, ↓ LogP
4-Fluorobenzyl↑ Kinase inhibition (IC50 ~50 nM)

Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in multi-lab studies?

  • Guidelines :

  • Synthesis : Share detailed reaction logs (temperature, solvent batches).
  • Bioassays : Use ATCC-validated cell lines and pre-approved animal protocols.
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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